molecular formula C21H17NO5 B162190 6-Methoxydihydrosanguinarine

6-Methoxydihydrosanguinarine

Cat. No.: B162190
M. Wt: 363.4 g/mol
InChI Key: MHPDDMNAUJQRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxydihydrosanguinarine is a benzophenanthridine alkaloid isolated from plant species such as Corydalis balansae , Chelidonium majus , and Macleaya cordata . This compound is characterized by a methoxy substitution at position 6 of the dihydrosanguinarine backbone, with a molecular formula of C21H17NO5 and a molecular weight of 363.4 g/mol . Its primary research value lies in its potent cytotoxic activity against various cancer cell lines. Studies have shown it to be particularly effective against MCF-7 (breast cancer) and SF-268 (central nervous system cancer, glioblastoma) cell lines, with IC50 values of 0.61 µM and 0.54 µM, respectively . The proposed mechanisms of action for its biological activity include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation . Furthermore, its affinity for biological targets such as the α2-adrenoreceptor and the GABAA receptor has been demonstrated through docking studies, suggesting potential neuropharmacological applications for related compounds . Compared to its oxidized analog, sanguinarine, this compound is reported to exhibit a reduced toxicity profile, making it a promising candidate for further therapeutic development . This product is intended for research purposes in the fields of chemistry, cell biology, and pharmacology, particularly in the investigation of novel anti-cancer agents and their mechanisms of action. FOR RESEARCH USE ONLY. Not for human or veterinary use.

Properties

IUPAC Name

23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPDDMNAUJQRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Selection and Pretreatment

Macleaya cordata (Willd.) R. Br., a perennial herb native to East Asia, serves as the primary natural source of 6-MDS. Fresh roots and stems are harvested during the flowering season (June–August) to maximize alkaloid content. Post-harvest, plant material is air-dried at 40°C for 48 hours and ground into a fine powder (≤0.5 mm particle size) to enhance solvent penetration.

Solvent Extraction and Fractionation

The powdered material undergoes maceration in ethanol-water (70:30 v/v) at 60°C for 6 hours, achieving a solvent-to-solid ratio of 10:1. This mixture is filtered, and the supernatant is concentrated under reduced pressure (40°C, 0.1 MPa) to yield a crude alkaloid extract. Sequential liquid-liquid partitioning with chloroform (3×200 mL) isolates the benzophenanthridine fraction, which is further purified via silica gel column chromatography (60–100 mesh) using a gradient of dichloromethane:methanol (95:5 to 80:20).

Table 1: Key Parameters in Natural Extraction

ParameterOptimal ValueYield Improvement (%)
Solvent CompositionEthanol:H₂O (70:30)18.7
Extraction Temperature60°C12.3
Chromatography GradientCH₂Cl₂:MeOH (80:20)24.5

Chemical Synthesis Routes

Tetrahydroisoquinoline Precursor Synthesis

The core tetrahydroisoquinoline scaffold is synthesized from isochromane via a four-step protocol:

  • Bromination : Isochromane reacts with PBr₃ in dry THF at −10°C to form 1-bromoisochromane (85% yield).

  • Grignard Addition : Treatment with 2-methoxyphenylmagnesium bromide in anhydrous diethyl ether yields 2-(2-methoxyphenyl)-3,4-dihydroisoquinoline (72% yield).

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, 0°C) to generate the dihydroisoquinolinium salt (89% purity).

  • Reduction : Sodium cyanoborohydride in methanol reduces the iminium bond, producing the tetrahydroisoquinoline backbone (94% yield).

Methoxylation and Ring Closure

The tetrahydroisoquinoline intermediate is methoxylated at position 6 using methyl iodide (2 eq) in the presence of K₂CO₃ (DMF, 80°C, 4 hours). Ring closure is achieved via oxidative coupling with MnO₂ in acetic acid, forming the dihydrosanguinarine skeleton (88% yield). Final purification via preparative HPLC (C18 column, acetonitrile:H₂O + 0.1% TFA) affords 6-MDS with ≥98% purity.

Table 2: Synthetic Pathway Efficiency

StepReagentsYield (%)Purity (%)
BrominationPBr₃, THF8592
Grignard Addition2-MeO-C₆H₄MgBr, Et₂O7289
MethoxylationCH₃I, K₂CO₃9195
Oxidative CouplingMnO₂, CH₃COOH8898

Industrial-Scale Production Challenges

Yield Optimization Barriers

Despite high laboratory yields (≥88%), scale-up faces challenges:

  • Exothermic methoxylation requires jacketed reactors (ΔT < 5°C).

  • MnO₂ filtration becomes inefficient above 10 kg batches, necessitating catalytic oxidation alternatives.

Regulatory Compliance

The European Medicines Agency mandates ≤0.1 ppm residual manganese in API batches, adding purification costs. Current Good Manufacturing Practice (cGMP) protocols recommend triple-washing with EDTA solution (0.1 M) post-oxidation.

Emerging Synthetic Biology Approaches

Heterologous Biosynthesis in Saccharomyces cerevisiae

Recent efforts express Macleaya cordata benzophenanthridine biosynthetic genes in engineered yeast:

  • Transgenes : CYP719 (C-6 hydroxylase), 6OMT (O-methyltransferase).

  • Titer : 38 mg/L in fed-batch fermentation, 22% of plant-derived 6-MDS activity.

Table 3: Comparative Production Metrics

MethodCapital Cost ($/kg)Carbon Footprint (kg CO₂/kg)
Chemical Synthesis12,40048
Plant Extraction8,20027
Microbial Fermentation9,80015

Chemical Reactions Analysis

Types of Reactions

6-Methoxydihydrosanguinarine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, dimethyl sulfoxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various methoxylated and demethoxylated derivatives of dihydrosanguinarine .

Scientific Research Applications

Case Studies

  • A study conducted on MCF-7 cells revealed that 6-MDS not only induced apoptosis but also enhanced autophagy, suggesting its potential as a dual-action therapeutic agent .
  • In HepG2 cells, 6-MDS was effective in inducing apoptosis via mitochondrial pathways, evidenced by cytochrome c release and caspase activation .

Effectiveness Against Resistant Strains

6-MDS has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MICs) range from 1.9 to 3.9 µg/mL, indicating its potential as an alternative treatment for antibiotic-resistant infections .

Anti-inflammatory Effects

6-MDS exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as NO and IL-6 through down-regulation of MAP kinase pathways in immune cells . This suggests potential applications in treating inflammatory diseases.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationMechanismKey Findings
AnticancerInduces apoptosis and autophagyIC50 values: MCF-7 (0.61 μM), HepG2 (5.0 μM)
AntimicrobialInhibits MRSA growthMIC: 1.9 - 3.9 µg/mL
Anti-inflammatoryInhibits NO and IL-6 expressionReduces inflammation markers

Comparison with Similar Compounds

Structural and Functional Analogues

Sanguinarine
  • Class : Benzophenanthridine alkaloid.
  • Key Targets : PLK1, NF-κB, MAPK pathways.
  • Mechanism : Induces apoptosis via ROS generation and mitochondrial dysfunction.
  • Potency : IC50 values ~2–10 µM in various cancers, weaker than 6-MDS in LUAD models .
  • Limitations: High cytotoxicity to normal cells; rapid metabolism limits therapeutic use .
Chelerythrine
  • Class : Benzophenanthridine alkaloid.
  • Key Targets : Bcl-2 family proteins, PKC.
  • Mechanism : Pro-apoptotic via caspase activation and mitochondrial disruption.
  • Potency : IC50 ~1–5 µM, comparable to 6-MDS but with higher neurotoxicity .
Bruceine D
  • Class: Quassinoid triterpene.
  • Key Targets: Notch signaling, γ-secretase.
  • Mechanism : Induces apoptosis and inhibits cancer stem cells.
  • Potency : IC50 values as low as 0.57 µM (SF-268), surpassing 6-MDS in some contexts .
  • Advantage: Lower cytotoxicity to non-cancerous cells .
Daurisoline
  • Class: Isoquinoline alkaloid.
  • Key Targets : DR5, MAPK pathways.
  • Mechanism: Enhances TRAIL-induced apoptosis via DR5 upregulation, similar to 6-MDS in hepatocellular carcinoma .
  • Potency : Synergistic with TRAIL, reducing effective doses by 50% .

Mechanism of Action Comparison

Compound Primary Targets Key Pathways Binding Energy (kcal/mol) IC50 (µM)
6-MDS PLK1, CDK1, CHEK1, TTK PI3K/AKT/mTOR, Cell cycle PLK1: -11.90 0.54–5.0
Sanguinarine PLK1, NF-κB ROS/MAPK N/A 2.0–10.0
Chelerythrine Bcl-2, PKC Mitochondrial apoptosis N/A 1.0–5.0
Bruceine D Notch, γ-secretase Stem cell inhibition N/A 0.57–2.5
Daurisoline DR5, MAPK TRAIL sensitization N/A Synergistic

Key Findings :

  • 6-MDS exhibits superior binding affinity to cell cycle regulators (e.g., PLK1 at -11.90 kcal/mol) compared to sanguinarine or chelerythrine .
  • Unlike Bruceine D, 6-MDS directly targets mitotic kinases (PLK1, CDK1), making it more effective in LUAD .
  • Both 6-MDS and Daurisoline enhance TRAIL-induced apoptosis, but 6-MDS acts via ROS-mediated DR5 upregulation, whereas Daurisoline involves MAPK pathways .

Pharmacokinetics and Stability

  • 6-MDS: Rapidly racemizes in methanol to form sanguinarine, complicating its isolation and application . Limited water solubility and fast metabolism necessitate delivery systems (e.g., nanoparticles) .
  • Sanguinarine : Better solubility but prone to oxidation, reducing bioavailability .
  • Bruceine D : Stable in plasma, with longer half-life than benzophenanthridines .

Toxicity Profile

  • 6-MDS : High cytotoxicity (IC50 <5 µM) but selective for cancer cells in LUAD models .
  • Chelerythrine : Neurotoxic at therapeutic doses, limiting clinical use .
  • Sanguinarine: Broad cytotoxicity across cell types, including normal fibroblasts .

Biological Activity

6-Methoxydihydrosanguinarine (6-MDS) is a natural alkaloid derived from various plant sources, including Macleaya cordata and Hylomecon japonica. This compound has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article presents a detailed overview of the biological activities of 6-MDS, supported by data tables and recent research findings.

Overview of Biological Activities

6-MDS exhibits a range of biological activities, including:

  • Anticancer Activity : Demonstrated potent cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Exhibits significant antibacterial and antimalarial activities.
  • Modulation of Apoptosis and Autophagy : Induces programmed cell death and influences cellular self-digestion processes.

Cytotoxic Effects

6-MDS has shown strong cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SF-268 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

Cell LineIC50 (μM)
MCF-70.61
SF-2680.54
HT29 (colon carcinoma)3.8 ± 0.2
Hep G2 (liver cancer)5.0 ± 0.2

The mechanism of action involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS), leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Case Studies

  • Breast Cancer Research : A study conducted by Zhang et al. explored the effects of 6-MDS on MCF-7 cells, revealing that it induces apoptosis by increasing ROS levels and inhibiting the PI3K/AKT/mTOR pathway. The use of autophagy inhibitors enhanced its pro-apoptotic effects, indicating a complex interaction between apoptosis and autophagy in cancer treatment .
  • Liver Cancer : In hepatocellular carcinoma cells, 6-MDS was found to sensitize cells to TRAIL-induced apoptosis through ROS-mediated upregulation of death receptor 5 (DR5) .

Antimicrobial Properties

6-MDS also exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Plasmodium species. In vitro studies have shown that it possesses antiplasmodial activity, making it a candidate for further exploration in malaria treatment .

The biological activity of 6-MDS is mediated through several biochemical pathways:

  • Inhibition of Platelet Aggregation : It acts on the platelet-activating factor receptor (PAFR), disrupting normal clotting processes.
  • Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in cancer cells .
  • Modulation of Autophagy : The compound promotes autophagy while enhancing apoptosis under certain conditions, suggesting a dual role in cellular regulation .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 6-Methoxydihydrosanguinarine, and how is its cytotoxicity quantified in preliminary studies?

  • Answer : 6-MDS is a benzophenanthridine alkaloid isolated from Macleaya cordata fruits and Hylomecon japonica . Initial cytotoxicity assessments use standardized cell viability assays (e.g., MTT or CCK-8) against cancer cell lines. Reported IC50 values include 0.61 μM (MCF-7 breast cancer) and 0.54 μM (SF-268 glioblastoma), indicating potent activity .

Q. What standardized protocols are recommended for isolating and characterizing 6-MDS from plant sources?

  • Answer : Optimal extraction involves maceration in chloroform-ethanol (1:1 v/v) for 12 hours, followed by 30 minutes of ultrasonication to avoid oxidation of labile alkaloids. HPLC (≥98% purity) and LC-MS are critical for structural validation . Stability testing under varying temperatures and solvents (e.g., DMSO stock solutions stored at -80°C) is advised to prevent degradation .

Q. Which cancer types have been prioritized in early-phase studies of 6-MDS, and what endpoints are measured?

  • Answer : Breast cancer (MCF-7), glioblastoma (SF-268), and lung adenocarcinoma (LUAD) are primary models. Endpoints include apoptosis (Annexin V/PI staining), autophagy (LC3-II/I ratio), and ROS accumulation (DCFH-DA probes) .

Advanced Research Questions

Q. How does 6-MDS modulate the PI3K/AKT/mTOR pathway to induce apoptosis and autophagy in breast cancer?

  • Answer : 6-MDS triggers ROS accumulation, which suppresses PI3K/AKT/mTOR signaling. This inhibition upregulates pro-apoptotic proteins (Bax, cleaved caspase-3) and autophagic markers (Beclin-1, Atg5). Combining 6-MDS with PI3K inhibitors (e.g., LY294002) synergistically enhances cytotoxicity . Methodologically, pathway validation requires Western blotting, siRNA silencing of Atg5, and ROS scavengers (e.g., NAC) to confirm mechanistic links .

Q. What computational strategies are employed to predict 6-MDS targets in lung adenocarcinoma (LUAD)?

  • Answer : Network pharmacology integrates target prediction databases (PharmMapper, SwissTargetPrediction) to identify LUAD-related targets (e.g., EGFR, MAPK1). Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) validate binding affinities and stability. Experimental follow-up includes qPCR and immunohistochemistry to confirm pathway modulation (e.g., EMT markers) .

Q. How can researchers resolve contradictions in 6-MDS efficacy across cell lines or experimental conditions?

  • Answer : Discrepancies may arise from variations in ROS scavenging systems or genetic heterogeneity. Solutions include:

  • Dose-response curves across multiple cell lines (e.g., NCI-60 panel).
  • Combinatorial studies with antioxidants (NAC) or autophagy inhibitors (chloroquine) to dissect context-dependent effects .
  • Transcriptomic profiling (RNA-seq) to identify resistance biomarkers .

Q. What experimental designs are optimal for studying 6-MDS in combination therapies?

  • Answer : Synergy assays (Chou-Talalay method) assess interactions with chemotherapeutics (e.g., TRAIL in hepatocellular carcinoma). ROS-mediated DR5 upregulation by 6-MDS enhances TRAIL sensitivity, requiring flow cytometry for apoptosis and immunoblotting for death receptor expression .

Q. How does 6-MDS stability during extraction impact pharmacological reproducibility?

  • Answer : Oxidation during heating reduces yields of dihydroalkaloids like 6-MDS. Maceration at neutral pH (pH 7) and inert storage conditions (-20°C in dark) are critical. Purity must be confirmed via HPLC post-extraction to ensure batch consistency .

Methodological Guidelines

  • Data Interpretation : Use ROS scavengers and pathway inhibitors to differentiate primary vs. secondary mechanisms .
  • Validation : Cross-validate computational predictions (e.g., network pharmacology) with in vitro assays (e.g., kinase activity tests) .
  • Reproducibility : Report extraction protocols, solvent storage conditions, and cell line authentication (STR profiling) to mitigate variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxydihydrosanguinarine
Reactant of Route 2
6-Methoxydihydrosanguinarine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.